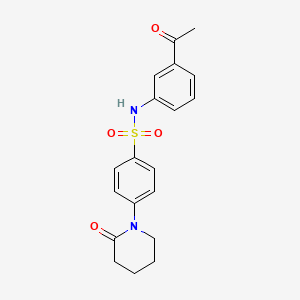
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol, also known as Fasudil, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Fasudil was first developed as a vasodilator, but its pharmacological properties have since been explored for a variety of other indications.
作用机制
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol is a potent inhibitor of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell motility. By inhibiting Rho-kinase, this compound reduces the constriction of blood vessels and promotes vasodilation. This compound also has neuroprotective effects, which are thought to be mediated through its ability to inhibit Rho-kinase and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and neuroprotective effects, this compound has been shown to reduce oxidative stress, inhibit apoptosis, and modulate the immune response. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has several advantages as a research tool. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying Rho-kinase signaling pathways. This compound is also relatively easy to synthesize and has a low toxicity profile, making it a safe and effective tool for in vitro and in vivo experiments.
One limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. This compound is also metabolized quickly in vivo, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential area of research is this compound's effects on cancer. This compound has been shown to have anti-cancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy.
Finally, this compound's effects on cardiovascular disease and stroke continue to be an area of active research. This compound has been shown to reduce blood pressure and improve blood flow in animal models of hypertension and stroke, and further research is needed to determine its potential as a treatment for these conditions.
合成方法
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.
科学研究应用
2-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-methoxyphenol has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. Research has focused on its effects on cardiovascular disease, stroke, and neurodegenerative disorders. This compound has also been studied for its potential as an anti-cancer agent.
属性
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-15(20)14(9-12)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAUCQPRSJTDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B4880247.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)
![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)